4-Chloro-5-methyl-5,7-dihydrofuro[3,4-D]pyrimidine

Lipophilicity Drug-likeness Chromatographic retention

4-Chloro-5-methyl-5,7-dihydrofuro[3,4-D]pyrimidine is a fused furopyrimidine heterocycle (C₇H₇ClN₂O, MW 170.60 g/mol) bearing a single chlorine leaving group at position 4 and a methyl substituent at position 5, which introduces one undefined stereocenter. This scaffold belongs to the broader dihydrofuro[3,4-d]pyrimidine class that has been validated in multiple drug discovery programs as a privileged core for ATP-competitive kinase inhibitors, including AKT (patent CA2656566C) , EGFR T790M mutants (Genentech, IC₅₀ < 9 nM) , mTOR (Ki < 1.0 nM) , and HIV-1 NNRTIs (EC₅₀ = 0.9–8.4 nM against resistant strains).

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 1000984-97-3
Cat. No. B3344990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methyl-5,7-dihydrofuro[3,4-D]pyrimidine
CAS1000984-97-3
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC1C2=C(CO1)N=CN=C2Cl
InChIInChI=1S/C7H7ClN2O/c1-4-6-5(2-11-4)9-3-10-7(6)8/h3-4H,2H2,1H3
InChIKeyQMXNRYFBWHRALY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-methyl-5,7-dihydrofuro[3,4-D]pyrimidine (CAS 1000984-97-3): A Key Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


4-Chloro-5-methyl-5,7-dihydrofuro[3,4-D]pyrimidine is a fused furopyrimidine heterocycle (C₇H₇ClN₂O, MW 170.60 g/mol) bearing a single chlorine leaving group at position 4 and a methyl substituent at position 5, which introduces one undefined stereocenter . This scaffold belongs to the broader dihydrofuro[3,4-d]pyrimidine class that has been validated in multiple drug discovery programs as a privileged core for ATP-competitive kinase inhibitors, including AKT (patent CA2656566C) [1], EGFR T790M mutants (Genentech, IC₅₀ < 9 nM) [2], mTOR (Ki < 1.0 nM) [3], and HIV-1 NNRTIs (EC₅₀ = 0.9–8.4 nM against resistant strains) [4]. The compound serves as a versatile late-stage diversification intermediate, where the 4-chloro position enables nucleophilic aromatic substitution (SNAr) or cross-coupling, while the 5-methyl group provides a stereochemical handle absent in simpler analogs.

Why 4-Chloro-5-methyl-5,7-dihydrofuro[3,4-D]pyrimidine Cannot Be Replaced by Common Furopyrimidine Surrogates


The 5-methyl substituent distinguishes this compound from the des-methyl analog 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 1379179-87-9) in three critical ways. First, it introduces an sp³-hybridized stereocenter (Fsp³ of 0.43 vs. 0.33 for the des-methyl analog ), enabling downstream chiral resolution or enantioselective synthesis that is impossible with the planar analog. Second, the methyl group elevates computed logP by approximately 0.42–0.72 log units (1.72 vs. 0.58–1.16 ), a difference that alters both chromatographic retention and predicted membrane permeability in lead optimization. Third, the 5-methyl compound provides a single reactive 4-chloro handle versus the 2,4-dichloro analog (CAS 848398-41-4), which offers two electrophilic sites . The monochloro substitution pattern enables sequential, chemoselective functionalization without requiring protecting group strategies—an advantage that becomes decisive in multi-step parallel synthesis campaigns where step economy and regiochemical fidelity are paramount. Substituting an alternative furopyrimidine scaffold lacking this precise substitution pattern would require re-optimization of synthetic routes and could yield products with divergent physicochemical and pharmacological profiles.

Quantitative Head-to-Head Evidence: 4-Chloro-5-methyl-5,7-dihydrofuro[3,4-D]pyrimidine Versus In-Class Analogs


Lipophilicity Advantage: Elevated LogP of the 5-Methyl Derivative Versus the Des-Methyl Comparator

The target compound exhibits a computed logP (XLogP3) of 1.72 (ChemSrc) or 0.999 (Fluorochem computed) , representing a 0.42–1.14 log unit increase over the des-methyl comparator 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine, which reports logP values of 0.582 (Fluorochem) and 1.160 (Leyan computed) . This difference is consistent with the addition of a single methyl group and translates to an approximately 2.6- to 13.8-fold increase in predicted 1-octanol/water partition coefficient. In medicinal chemistry programs targeting intracellular kinase domains, such a logP shift can meaningfully influence passive membrane permeability, CYP450 susceptibility, and plasma protein binding.

Lipophilicity Drug-likeness Chromatographic retention Membrane permeability

Stereochemical Differentiation: Chiral Center Introduction Versus Achiral Analogs

The target compound contains one undefined atom stereocenter (C-5 bearing the methyl group), reported as 'Undefined Atom Stereocenter Count: 1' [1]. In contrast, the des-methyl analog 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine has zero stereocenters , and the 2,4-dichloro analog also lacks a stereocenter. The presence of the 5-methyl substituent renders the molecule chiral, and it is supplied as a racemic mixture. This stereochemical feature is critical for drug discovery programs targeting enantioselective kinase inhibition, where the dihydrofuro[3,4-d]pyrimidine scaffold's quaternary and tertiary substituted variants have demonstrated stereospecific binding to kinase hinge regions (e.g., mTOR inhibitors with Ki < 1.0 nM requiring defined stereochemistry) [2].

Chirality Enantioselective synthesis Stereochemistry Chiral resolution

Chemoselective Functionalization: Single Chloro Leaving Group Versus the 2,4-Dichloro Analog

4-Chloro-5-methyl-5,7-dihydrofuro[3,4-D]pyrimidine bears exactly one reactive chlorine at position 4 of the pyrimidine ring . The 2,4-dichloro analog (CAS 848398-41-4) carries two chlorine atoms at positions 2 and 4, presenting two electrophilic sites with differing reactivity . In nucleophilic aromatic substitution (SNAr) reactions, the 4-position chlorine is generally more activated than the 2-position due to the adjacent ring nitrogen electronic effects. The monochloro compound guarantees exclusive reaction at position 4 without requiring protecting group strategies or careful stoichiometric control. This chemoselectivity advantage translates to higher yields in sequential derivatization: the benchchem.com synthetic route reports a 96% yield (1.3 g) for the target compound from its 4-ol precursor using POCl₃, and the material was used directly without further purification . In contrast, the 2,4-dichloro analog requires regioselective control when mono-functionalization is desired, which frequently reduces overall yield in library synthesis.

SNAr reactivity Chemoselectivity Parallel synthesis Cross-coupling

Physical State and Handling: Oil Versus Solid at Ambient Temperature

The target compound is isolated and supplied as a light brown oil at ambient temperature, as evidenced by its reported synthesis (isolated as an oil ) and its computed boiling point (no definitive melting point reported in major databases ). The 2,4-dichloro analog (CAS 848398-41-4), by contrast, is described as 'typically exists as solids at room temperature' with a boiling point of 337.8±42.0 °C at 760 mmHg and density of 1.6±0.1 g/cm³ . This physical state difference has practical implications for automated liquid handling systems used in high-throughput parallel synthesis, where oils are directly amenable to positive-displacement pipetting without pre-dissolution. The oil form also eliminates the need for grinding or sonication when preparing stock solutions, reducing preparation time per compound in screening workflows.

Physical form Automated dispensing Solubility Formulation

Polar Surface Area Constancy: Conserved TPSA of 35 Ų Across Mono- and Dichloro Analogs

The target compound has a topological polar surface area (TPSA) of 35.01 Ų, as reported by ChemSrc and confirmed across multiple computational platforms (35 Ų per PubChem via Kuujia [1]). This value is essentially identical to the des-methyl analog (4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine), which also reports 35.01 Ų , because the 5-methyl group is aliphatic and contributes zero additional polar surface area. The 2,4-dichloro analog would likewise maintain comparable TPSA. A TPSA of 35 Ų falls substantially below the 60 Ų threshold commonly used to predict blood-brain barrier (BBB) penetration potential and well within the 140 Ų upper limit for oral bioavailability. The constancy of TPSA across this series means that the addition of the 5-methyl group improves logP without incurring a PSA penalty—a desirable orthogonal optimization vector in CNS drug discovery.

Polar surface area BBB permeability Oral bioavailability Drug-likeness

Commercial Purity Benchmarking: ≥98% Purity Availability Relative to Competitor Compounds

The target compound is commercially available at ≥98% purity from ChemScene (Cat. CS-0683304) and at 95% purity from Fluorochem (Cat. F793096) , with pricing indicative of a specialty research chemical (approximately $637.65/g at 95% purity from Alichem and $239/250 mg from Chemenu [1]). The des-methyl analog 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine is available at 98% from Fluorochem (Cat. F769139) and 93% from CalpacLab , while the 2,4-dichloro analog is available at ≥95% from multiple vendors . The target compound's purity specification of ≥98% is critical for use as a building block in multi-step syntheses where impurity carry-through can compound across steps; a 2% impurity at step 1 can become a >10% impurity burden by step 5 in a linear sequence. The higher purity grade of the target compound (≥98% vs. 93–95% minimum for some analogs) reduces the need for pre-use purification.

Purity Procurement Quality control Supply chain

Optimal Deployment Scenarios for 4-Chloro-5-methyl-5,7-dihydrofuro[3,4-D]pyrimidine Based on Quantitative Evidence


Enantioselective Kinase Inhibitor Lead Optimization Requiring a Chiral Building Block

In kinase drug discovery programs targeting the ATP-binding site (e.g., AKT, EGFR, mTOR, or HIV-1 RT), the 5-methyl stereocenter enables chiral resolution to produce enantiopure intermediates. The dihydrofuro[3,4-d]pyrimidine scaffold is a validated kinase hinge-binding motif [1], and the availability of the target compound as a racemate with a single stereocenter (Fsp³ = 0.43 vs. 0.33 for achiral analogs ) allows medicinal chemists to perform chiral SFC separation and independently evaluate both enantiomers for target potency and selectivity. This scenario is supported by the Genentech mTOR inhibitor program, where quaternary-substituted dihydrofuropyrimidines achieved mTOR Ki < 1.0 nM with >100-fold selectivity over PI3K isoforms [1].

Parallel Library Synthesis Requiring Single-Point Chemical Diversification

For CROs and pharmaceutical companies conducting high-throughput parallel synthesis, the target compound's single 4-chloro reactive handle eliminates regioselectivity concerns that complicate the use of 2,4-dichloro analogs (CAS 848398-41-4) . The documented synthetic route achieves 96% yield at 1.3 g scale using standard POCl₃ conditions , indicating robust scalability. The compound's oil physical state also facilitates direct dispensing on automated liquid handlers, streamlining library production workflows where hundreds of analogs are generated from a single core scaffold .

CNS-Penetrant Kinase Inhibitor Design Leveraging Optimized logP/TPSA Balance

For programs targeting CNS kinases (e.g., LRRK2, GSK-3β), the target compound's TPSA of 35 Ų—well below the 60 Ų BBB-permeability threshold—combined with an elevated logP of 1.72 (vs. 0.58 for the des-methyl analog ) provides an advantageous starting point. The 5-methyl group increases lipophilicity without increasing PSA, a desirable decoupling of two usually correlated properties. This enables exploration of CNS drug-like chemical space where passive permeability must be balanced against P-glycoprotein efflux susceptibility [2].

Fragment-Based Drug Discovery Requiring High-Purity (>98%) Heterocyclic Building Blocks

In fragment-based screening cascades, where initial hits are confirmed by NMR or SPR at high concentrations (typically 0.5–2 mM), impurities in the fragment stock can generate false-positive binding signals. The target compound's availability at ≥98% purity (ChemScene ) provides a 2.5-fold lower maximum impurity burden than analogs offered at 93% minimum purity . For a fragment screened at 2 mM, a 98% pure sample contains ≤40 µM total impurities versus ≤140 µM for a 93% pure sample—a difference that can determine whether a crystallographic hit is attributable to the intended compound or a contaminant.

Quote Request

Request a Quote for 4-Chloro-5-methyl-5,7-dihydrofuro[3,4-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.